molecular formula C9H14N2 B1420095 N-(2-methylpropyl)pyridin-3-amine CAS No. 25560-10-5

N-(2-methylpropyl)pyridin-3-amine

Cat. No.: B1420095
CAS No.: 25560-10-5
M. Wt: 150.22 g/mol
InChI Key: FBIGZLLGQZCYAG-UHFFFAOYSA-N
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Description

“N-(2-methylpropyl)pyridin-3-amine” is a chemical compound with the CAS Number: 25560-10-5 . It has a molecular weight of 150.22 and is typically stored at room temperature . It is a powder in its physical form .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C9H14N2/c1-8(2)6-11-9-4-3-5-10-7-9/h3-5,7-8,11H,6H2,1-2H3 . The Inchi Key is FBIGZLLGQZCYAG-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a powder in its physical form . It is typically stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Amination of Pyridines : Research by Yin et al. (2007) demonstrated an efficient method for the 2-amination of pyridines, which could be relevant for the synthesis of N-(2-methylpropyl)pyridin-3-amine. They achieved high yields with good functional group compatibility.

  • Mild Preparation Methods : Londregan et al. (2010) provided a general and facile one-pot amination procedure for synthesizing 2-aminopyridines Londregan, Jennings, & Wei, 2010. This method could be applicable for preparing derivatives of this compound.

  • Catalysis and Polymerization : Deeken et al. (2006) explored the synthesis of aminopyridinato complexes that could act as catalysts in Suzuki cross-coupling reactions and polymerization Deeken, Proch, Casini, Braun, Mechtler, Marschner, Motz, & Kempe, 2006. These complexes involve aminopyridine derivatives, potentially including this compound.

  • Enzymatic Methylation : Crooks et al. (1988) documented the catalytic activities of amine N-methyltransferases for a variety of aromatic azaheterocycles, including pyridines Crooks, Godin, Damani, Ansher, & Jakoby, 1988. This study may offer insights into the enzymatic modification of this compound.

  • Coordination Compounds : Wu et al. (2004) investigated the synthesis and characterization of manganese(II) complexes of aminomethylpyridine-derived ligands Wu, Bouwman, Mills, Spek, & Reedijk, 2004. These studies can provide information on the coordination chemistry of pyridine derivatives like this compound.

Pharmaceutical and Biological Applications

  • Synthesis of Pyridine Derivatives : Ahmad et al. (2017) conducted research on the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, investigating their biological activities Ahmad, Rasool, Ikram, Khan, Mahmood, Ayub, Zubair, Al-Zahrani, Rana, Akhtar, & Alitheen, 2017. This research is relevant for understanding the pharmaceutical applications of this compound derivatives.

  • Catalysis in Organic Synthesis : Ghorbani‐Vaghei and Amiri (2014) developed N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives through a solvent-free synthesis method Ghorbani‐Vaghei & Amiri, 2014. Their work can shed light on the potential of this compound in organic synthesis and catalysis.

Chemical and Physical Properties

  • Crystal Structure Analysis : Mokhtaruddin et al. (2015) analyzed the crystal structure of a pyridine derivative, which can provide insights into the structural characteristics of similar compounds, including this compound Mokhtaruddin, Ravoof, Tahir, & Tiekink, 2015.

  • Cyclization Reactions : Chioua et al. (2013) reported on the silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines, a process relevant for the synthesis of 3-methylimidazo[1,2-a]pyridines Chioua, Soriano, Infantes, Jimeno, Marco-Contelles, & Samadi, 2013. Such reactions could be applicable to this compound derivatives.

Safety and Hazards

“N-(2-methylpropyl)pyridin-3-amine” has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

N-(2-methylpropyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8(2)6-11-9-4-3-5-10-7-9/h3-5,7-8,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIGZLLGQZCYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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